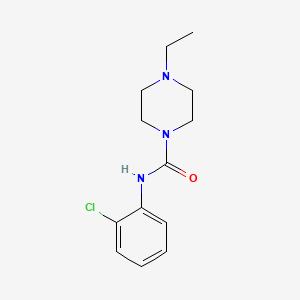
2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "AMB" and is synthesized through a complex chemical process. In
作用机制
The exact mechanism of action of AMB is not fully understood, but it is believed to act as a partial agonist at certain receptors in the brain. This means that it can activate these receptors to a certain extent, but not fully. This property makes it useful for studying the function of these receptors and their role in various physiological processes.
Biochemical and Physiological Effects:
AMB has been shown to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of certain diseases such as Alzheimer's and Parkinson's. Additionally, AMB has been shown to have anxiolytic and antidepressant effects, which may have potential applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using AMB in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. Additionally, AMB has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments.
However, there are also limitations to using AMB in lab experiments. One of the main limitations is its complex synthesis process, which makes it difficult and expensive to produce. Additionally, the exact mechanism of action of AMB is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on AMB. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AMB and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of AMB and to determine its safety for use in humans.
Conclusion:
In conclusion, 2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for certain receptors in the brain, as well as antioxidant and anti-inflammatory properties. While there are advantages and limitations to using AMB in lab experiments, there are also several future directions for research on this compound. Overall, AMB has the potential to be a valuable tool for studying the function of certain receptors in the brain and its potential applications in the treatment of various diseases.
合成方法
The synthesis of AMB involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2-acetyl-5-methoxyphenol, which is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
AMB has been studied for its potential applications in various scientific fields such as pharmacology, biochemistry, and neuroscience. It has been found to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. Additionally, AMB has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of certain diseases.
属性
IUPAC Name |
(2-acetyl-5-methoxyphenyl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-11(19)14-7-6-13(21-2)10-16(14)24-18(20)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMVFWXSBWSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)




![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)